molecular formula C9H15N3 B6296658 N-(3-Aminopropyl)-4-methylpyridin-2-amine CAS No. 92993-05-0

N-(3-Aminopropyl)-4-methylpyridin-2-amine

Cat. No. B6296658
CAS RN: 92993-05-0
M. Wt: 165.24 g/mol
InChI Key: AECVAARGMKOYMI-UHFFFAOYSA-N
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Description

N-(3-Aminopropyl)-4-methylpyridin-2-amine (AMP-4-MPA) is a synthetic pyridine amine compound that has been investigated for its potential applications in scientific research. AMP-4-MPA has been studied for its ability to interact with proteins and other molecules, as well as its biochemical and physiological effects.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-(3-Aminopropyl)-4-methylpyridin-2-amine involves the reaction of 4-methyl-2-pyridinamine with 3-aminopropylamine in the presence of a suitable solvent and catalyst.

Starting Materials
4-methyl-2-pyridinamine, 3-aminopropylamine

Reaction
To a stirred solution of 4-methyl-2-pyridinamine (1.0 equiv) in a suitable solvent, add 3-aminopropylamine (1.2 equiv) dropwise at room temperature., Heat the reaction mixture to reflux and stir for several hours., Allow the reaction mixture to cool to room temperature and filter off any precipitated solids., Concentrate the filtrate under reduced pressure to obtain the crude product., Purify the crude product by recrystallization or column chromatography to obtain N-(3-Aminopropyl)-4-methylpyridin-2-amine as a white solid.

Scientific Research Applications

N-(3-Aminopropyl)-4-methylpyridin-2-amine has been studied for its potential applications in scientific research. It has been used as a tool to study protein-protein interactions and to identify new drug targets. It has also been used in the study of enzyme kinetics and as a ligand for affinity chromatography. Additionally, N-(3-Aminopropyl)-4-methylpyridin-2-amine has been studied for its potential use in drug delivery systems, as well as for its potential applications in cancer therapy.

Mechanism Of Action

N-(3-Aminopropyl)-4-methylpyridin-2-amine is thought to interact with proteins and other molecules through its pyridine ring structure. It is believed that the pyridine ring is able to interact with the hydrophobic regions of proteins, allowing it to bind to them. Additionally, N-(3-Aminopropyl)-4-methylpyridin-2-amine is thought to interact with proteins through hydrogen bonding and other non-covalent interactions.

Biochemical And Physiological Effects

N-(3-Aminopropyl)-4-methylpyridin-2-amine has been studied for its biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, suggesting that it may be useful in the treatment of certain diseases. Additionally, N-(3-Aminopropyl)-4-methylpyridin-2-amine has been studied for its potential to modulate the activity of certain ion channels, suggesting that it may be useful in the treatment of various neurological disorders.

Advantages And Limitations For Lab Experiments

N-(3-Aminopropyl)-4-methylpyridin-2-amine is relatively easy to synthesize and is relatively stable in a variety of conditions. Additionally, it is relatively non-toxic and has been shown to be safe when used in laboratory experiments. However, N-(3-Aminopropyl)-4-methylpyridin-2-amine is not as soluble in water as some other compounds, which may limit its use in certain types of experiments. Additionally, N-(3-Aminopropyl)-4-methylpyridin-2-amine is not as widely available as some other compounds, which may limit its use in certain types of experiments.

Future Directions

N-(3-Aminopropyl)-4-methylpyridin-2-amine has potential applications in a variety of areas, including drug delivery systems, cancer therapy, and the treatment of various neurological disorders. Additionally, N-(3-Aminopropyl)-4-methylpyridin-2-amine could be used to study protein-protein interactions and to identify new drug targets. Additionally, N-(3-Aminopropyl)-4-methylpyridin-2-amine could be used to study enzyme kinetics and as a ligand for affinity chromatography. Finally, N-(3-Aminopropyl)-4-methylpyridin-2-amine could be used to study the structure and function of various proteins and other molecules.

properties

IUPAC Name

N'-(4-methylpyridin-2-yl)propane-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-8-3-6-12-9(7-8)11-5-2-4-10/h3,6-7H,2,4-5,10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AECVAARGMKOYMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(4-methylpyridin-2-yl)propane-1,3-diamine

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